molecular formula C20H21BrN2O3 B14937699 2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B14937699
M. Wt: 417.3 g/mol
InChI Key: RAZDSCQTJQLKMM-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of indole, followed by the introduction of the acetamide group through a series of reactions involving protection and deprotection steps. The reaction conditions often require the use of strong acids or bases, organic solvents, and catalysts to achieve high yields and purity.

Industrial production methods for this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: It can be used in studies to investigate the biological activities of indole derivatives, including their interactions with proteins and enzymes.

    Industry: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The dimethoxyphenyl ethyl acetamide group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide include other brominated indole derivatives and compounds with similar structural features. For example:

    6-bromoindole-3-acetonitrile: Another brominated indole derivative with potential biological activities.

    2-bromo-1-(1H-indol-3-yl)ethanone: A compound with a brominated indole moiety and a different functional group.

    4-((6-bromo-1H-indol-3-yl)methyl)morpholine: A brominated indole derivative with a morpholine group.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H21BrN2O3

Molecular Weight

417.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H21BrN2O3/c1-25-18-6-3-14(11-19(18)26-2)7-9-22-20(24)13-23-10-8-15-4-5-16(21)12-17(15)23/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,22,24)

InChI Key

RAZDSCQTJQLKMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC3=C2C=C(C=C3)Br)OC

Origin of Product

United States

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